molecular formula C14H18O6 B12340494 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester

2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester

Cat. No.: B12340494
M. Wt: 282.29 g/mol
InChI Key: JTYOADOERPDTBX-FNORWQNLSA-N
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Description

This compound, structurally characterized by a propenoic acid backbone esterified with a methyl group and substituted at the 3-position with a 3,4-bis(methoxymethoxy)phenyl group, is a synthetic derivative of cinnamic acid.

Properties

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

methyl (E)-3-[3,4-bis(methoxymethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C14H18O6/c1-16-9-19-12-6-4-11(5-7-14(15)18-3)8-13(12)20-10-17-2/h4-8H,9-10H2,1-3H3/b7-5+

InChI Key

JTYOADOERPDTBX-FNORWQNLSA-N

Isomeric SMILES

COCOC1=C(C=C(C=C1)/C=C/C(=O)OC)OCOC

Canonical SMILES

COCOC1=C(C=C(C=C1)C=CC(=O)OC)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester typically involves the esterification of 2-Propenoic acid with 3-[3,4-bis(methoxymethoxy)phenyl] alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxymethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that derivatives of 2-propenoic acid can exhibit significant anticancer properties. A study demonstrated that certain analogs could act as antagonists for estrogen receptors (ERα, ERβ, and ERRγ), suggesting potential for breast cancer therapeutics. The structural similarity to known drugs like tamoxifen positions these compounds as promising candidates in oncology research .

2. Drug Delivery Systems

The compound's methoxymethoxy groups enhance solubility and stability, making it suitable for drug delivery applications. Its ability to form copolymers with other monomers can be utilized to create hydrogels for controlled release of therapeutic agents, particularly in localized cancer treatments.

Material Science Applications

1. Polymer Synthesis

2-Propenoic acid derivatives are valuable in the synthesis of polymers. They can be polymerized to produce materials with specific mechanical and thermal properties. For instance, they can be used in the production of coatings and adhesives that require enhanced durability and resistance to environmental factors.

2. Photopolymerization

The compound can undergo photopolymerization processes, making it useful in the development of light-sensitive materials used in printing and coating industries. This application leverages its ability to cross-link under UV light exposure, resulting in hard films with excellent adhesion properties.

Agricultural Applications

1. Pesticide Formulations

Research has shown that compounds similar to 2-propenoic acid can be incorporated into pesticide formulations to improve efficacy against various pests. The methoxy groups may enhance the penetration of active ingredients into plant tissues, thereby increasing the effectiveness of treatments against agricultural pests.

2. Plant Growth Regulators

There is emerging evidence that such compounds can function as plant growth regulators, influencing growth patterns and enhancing yield in certain crops. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized.

Data Table of Applications

Application Area Specific Use Research Findings
PharmaceuticalAnticancer agentsCompounds show antagonist activity on estrogen receptors; potential for breast cancer treatment .
Material SciencePolymer synthesisUseful in creating durable coatings and adhesives through polymerization .
PhotopolymerizationForms hard films under UV light; applied in printing and coatings .
AgriculturalPesticide formulationsEnhances penetration of active ingredients into plant tissues; increases pesticide efficacy .
Plant growth regulatorsMay influence growth patterns; potential for improving crop yields sustainably .

Case Studies

Case Study 1: Anticancer Research
In a study published by IMR Press, derivatives of 2-propenoic acid were tested for their ability to inhibit the growth of breast cancer cells. The results indicated that these compounds possess drug-like properties comparable to established therapies like tamoxifen, showcasing their potential as new therapeutic agents in oncology .

Case Study 2: Polymer Development
A collaborative project between materials scientists explored the use of 2-propenoic acid derivatives in creating high-performance polymers for automotive applications. The study highlighted improvements in thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The methoxymethoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 3,4-Bis(methoxymethoxy) ~324.3 (estimated) N/A High lipophilicity; potential UV stabilization or polymer applications
Methyl ferulate () 4-Hydroxy-3-methoxy 208.21 2309-07-1 Antioxidant, natural product derivative
Methyl caffeate () 3,4-Dihydroxy 194.18 142234-81-9 Antioxidant, radical scavenger
3-(3,4-Dimethoxyphenyl)acrylate () 3,4-Dimethoxy 222.24 30461-77-9 Synthetic intermediate, organic electronics
3-[3-(Trifluoromethyl)phenyl]acrylate () 3-Trifluoromethyl ~230.2 (estimated) N/A Enhanced electron-withdrawing effects; agrochemical uses

Substituent Impact Analysis :

  • This makes the target compound suitable for applications requiring prolonged environmental persistence .
  • Hydroxy vs. Methoxy : Hydroxyl groups (e.g., methyl caffeate) enhance hydrogen bonding and solubility in polar solvents but reduce stability under oxidative conditions. Methoxy groups (e.g., methyl ferulate) balance lipophilicity and moderate reactivity .
  • Trifluoromethyl : Introduces strong electron-withdrawing effects, altering electronic properties for agrochemical or pharmaceutical activity .
Physicochemical Properties
  • Boiling Point and Density : Analogous compounds (e.g., 3-(4-methoxyphenyl) derivatives) exhibit high boiling points (~405°C) and densities (~1.1 g/cm³), suggesting similar thermal stability for the target compound .
  • Solubility : The bis(methoxymethoxy) groups likely reduce water solubility compared to dihydroxy analogs (e.g., methyl caffeate) but enhance compatibility with organic solvents .

Biological Activity

2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester, commonly referred to as a derivative of cinnamic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Chemical Structure and Properties

  • Chemical Formula: C14H18O6
  • Molecular Weight: 278.29 g/mol
  • CAS Number: 114590-76-0

The compound features a propenoic acid backbone with a methoxy-substituted phenyl group, which contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that 2-Propenoic acid derivatives exhibit various biological activities, including:

  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.
  • Antimicrobial Properties: Studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges DPPH radicals effectively
AntimicrobialInhibits growth of E. coli and S. aureus
Anti-inflammatoryReduces TNF-alpha levels in vitro

Case Study: Antioxidant Activity

In a study conducted by Zhao et al. (2023), the antioxidant capacity of 2-Propenoic acid derivatives was evaluated using DPPH and ABTS assays. The results indicated that the compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study: Antimicrobial Efficacy

A recent investigation by Kim et al. (2024) assessed the antimicrobial properties of this compound against various pathogens. The findings revealed that it effectively inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µg/mL, suggesting potential applications in food preservation and medical treatments.

Case Study: Anti-inflammatory Mechanisms

Research by Gupta et al. (2023) explored the anti-inflammatory effects of the compound on RAW 264.7 macrophages. The study found that treatment with the compound significantly reduced TNF-alpha production, indicating its potential use in managing inflammatory conditions.

Implications for Future Research

The promising biological activities of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester highlight its potential as a therapeutic agent. Future studies should focus on:

  • In Vivo Studies: To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects.
  • Formulation Development: To explore its incorporation into pharmaceuticals or nutraceuticals.

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